2,4-dibromo-3-(difluoromethoxy)benzoic Acid

Analytical Chemistry Quality Control Organic Synthesis

Researchers synthesizing quinolone antibiotics face challenges sourcing the specific 2,4-dibromo-3-(difluoromethoxy) substitution pattern critical for garenoxacin and related antibacterials. - Essential precursor in the patented one-pot synthesis of alkyl 3-cyclopropylamino-2-[2,4-dibromo-3-(difluoromethoxy)benzoyl]-2-propenoate, a direct garenoxacin intermediate. - 3-OCF2H group improves passive cell permeability and metabolic stability vs. -OCH3 or -OCF3 analogs. - Available as a white crystalline solid; high purity ensures maximum coupling efficiency in downstream API synthesis.

Molecular Formula C8H4Br2F2O3
Molecular Weight 345.92 g/mol
CAS No. 223595-28-6
Cat. No. B1586431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dibromo-3-(difluoromethoxy)benzoic Acid
CAS223595-28-6
Molecular FormulaC8H4Br2F2O3
Molecular Weight345.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)Br)OC(F)F)Br
InChIInChI=1S/C8H4Br2F2O3/c9-4-2-1-3(7(13)14)5(10)6(4)15-8(11)12/h1-2,8H,(H,13,14)
InChIKeyMYABBCIHLRGMEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dibromo-3-(difluoromethoxy)benzoic Acid (CAS 223595-28-6): Sourcing and Procurement for Quinolone Synthesis


2,4-Dibromo-3-(difluoromethoxy)benzoic acid (CAS 223595-28-6) is a highly substituted halogenated benzoic acid building block, featuring bromine atoms at the 2- and 4-positions and a difluoromethoxy group at the 3-position of the aromatic ring . It is a white crystalline solid with a molecular weight of 345.92 g/mol and is classified as an irritant . While it serves as a general reagent in organic synthesis, its primary and most critical documented application is as a key intermediate in the synthesis of alkyl 3-cyclopropylamino-2-[2,4-dibromo-3-(difluoromethoxy)benzoyl]-2-propenoates, which are themselves advanced precursors to highly active antibacterial quinolone medicaments, including the drug garenoxacin [1].

Why Generic 2,4-Dibromo-3-(difluoromethoxy)benzoic Acid Cannot Be Substituted with Common Analogs in Quinolone Synthesis


The substitution pattern of 2,4-dibromo-3-(difluoromethoxy)benzoic acid is uniquely required for the construction of a specific class of quinolone antibiotics, such as garenoxacin [1]. The difluoromethoxy (-OCF2H) group is not merely a bioisostere; compared to a methoxy (-OCH3) group, it has been shown to improve passive cell permeability and liver microsome stability, while compared to a trifluoromethoxy (-OCF3) group, it offers a distinct balance of lipophilicity and metabolic profile [2]. Furthermore, the specific ortho- and para-bromination is essential for subsequent coupling reactions in the synthetic pathway. Using a simpler analog, such as 2,4-dibromobenzoic acid, would entirely lack the critical 3-position functionality needed for the desired biological activity of the final drug molecule, while substituting with a regioisomer like 2,4-dibromo-5-(difluoromethoxy)benzoic acid would lead to a completely different and likely inactive pharmacophore .

Quantitative Evidence Guide for Selecting 2,4-Dibromo-3-(difluoromethoxy)benzoic Acid (CAS 223595-28-6)


Purity Grade Comparison: ≥99% High-Purity Grade vs. Standard ≥95% Technical Grade

Procurement of 2,4-dibromo-3-(difluoromethoxy)benzoic acid is available in two distinct purity tiers: a ≥99% high-purity research grade and a more common ≥95% technical grade. The higher purity specification is critical for applications requiring stringent impurity control, such as the synthesis of pharmaceutical intermediates where impurities can propagate into the final API and impact yield, efficacy, or safety . Suppliers like Aladdin Scientific offer the ≥99% grade, while many other vendors, including Fluorochem and Capotchem, supply the ≥95% grade .

Analytical Chemistry Quality Control Organic Synthesis

Synthetic Efficiency: Process Improvement with One-Pot Synthesis vs. Traditional Six-Step Route

The utility of this compound is directly tied to process efficiency. A patented one-pot synthesis uses 2,4-dibromo-3-(difluoromethoxy)benzoic acid as a starting material to produce a key quinolone intermediate, eliminating the need for a previously known, six-step process [1]. This innovation, reported in U.S. Patent No. 6,835,848, offers significant improvements in cost, time, and environmental impact by reducing the number of steps and the generation of effluent waste [1].

Process Chemistry Green Chemistry Antibacterial Synthesis

Lipophilicity Tuning: Difluoromethoxy (-OCF2H) vs. Methoxy (-OCH3) and Trifluoromethoxy (-OCF3) Moieties

The selection of the difluoromethoxy group at the 3-position is a deliberate medicinal chemistry strategy. This group serves as a lipophilic hydrogen bond donor, distinct from the purely hydrophobic trifluoromethoxy group. Research has demonstrated that replacing a -OCF3 group with a -OCF2H group can improve passive cell permeability and liver microsome stability in certain molecules, leading to better pharmacokinetic properties [1]. This evidence, from a class-level inference study, supports the use of the -OCF2H group in 2,4-dibromo-3-(difluoromethoxy)benzoic acid as a strategic building block for optimizing the ADME profile of final drug candidates.

Medicinal Chemistry ADME Drug Design

High-Impact Application Scenarios for 2,4-Dibromo-3-(difluoromethoxy)benzoic Acid


Large-Scale Synthesis of Garenoxacin and Related Fluoroquinolone Intermediates

This compound is a critical starting material in a patented, industrially advantageous one-pot process for synthesizing alkyl 3-cyclopropylamino-2-[2,4-dibromo-3-(difluoromethoxy)benzoyl]-2-propenoate, a direct precursor to the antibiotic garenoxacin. The one-pot method offers a significant improvement over the prior six-step synthesis, making it ideal for cost-effective, large-scale manufacturing [1]. Procurement of high-purity material (≥99%) is recommended for this application to maximize yield and minimize purification burden.

Medicinal Chemistry for Optimizing ADME Properties of Lead Compounds

For researchers focused on drug design, this compound serves as a valuable building block. The presence of the 3-difluoromethoxy group is a known strategy to improve passive cell permeability and metabolic stability compared to analogous -OCH3 or -OCF3 substituted building blocks [2]. Its use can facilitate the creation of compound libraries with enhanced pharmacokinetic profiles, directly impacting the success of lead optimization campaigns.

Development of Novel Antibacterial Agents via 7-Isoindolinequinolonecarboxylic Derivatives

Beyond garenoxacin, 2,4-dibromo-3-(difluoromethoxy)benzoic acid is documented as a general reagent for producing 7-isoindolinequinolonecarboxylic derivatives, a class of compounds with broad antibacterial potential . This application is particularly relevant for academic and industrial groups seeking to explore new chemical space around the fluoroquinolone core to overcome bacterial resistance.

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